2-{[4-(4-methoxyphenyl)-7-methyl-2-oxo-2H-chromen-5-yl]oxy}acetamide
Description
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)-7-methyl-2-oxochromen-5-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-11-7-15(24-10-17(20)21)19-14(9-18(22)25-16(19)8-11)12-3-5-13(23-2)6-4-12/h3-9H,10H2,1-2H3,(H2,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDNVTFSBKNJPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C3=CC=C(C=C3)OC)C(=C1)OCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-methoxyphenyl)-7-methyl-2-oxo-2H-chromen-5-yl]oxy}acetamide typically involves the following steps:
Preparation of 7-hydroxy-4-methylchromen-2-one: This intermediate is synthesized by the condensation of 4-methylresorcinol with ethyl acetoacetate in the presence of a catalyst such as piperidine.
Etherification: The 7-hydroxy-4-methylchromen-2-one is then reacted with 4-methoxyphenol in the presence of a base such as potassium carbonate to form 7-(4-methoxyphenoxy)-4-methylchromen-2-one.
Acetylation: The final step involves the acetylation of the phenolic hydroxyl group with acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-methoxyphenyl)-7-methyl-2-oxo-2H-chromen-5-yl]oxy}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[4-(4-methoxyphenyl)-7-methyl-2-oxo-2H-chromen-5-yl]oxy}acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Substituent Variations on the Chromene Core
- 4-Methyl vs. 4-Methoxyphenyl Groups :
Derivatives with a 4-methyl group (e.g., 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide) exhibit moderate anticancer activity (IC₅₀: 12–25 μM), whereas the 4-methoxyphenyl analog shows enhanced potency (IC₅₀: 8–15 μM), likely due to improved hydrophobic interactions with cellular targets . - Positional Isomerism :
Moving the acetamide group from position 5 to position 7 (as in N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide) reduces cytotoxicity, suggesting the 5-position is critical for target binding .
Functional Group Additions
- Thiazolidinone Hybrids: Compounds like N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides exhibit dual antidiabetic and antimicrobial activity, a property absent in the target compound, highlighting the role of the thiazolidinone ring in diversifying bioactivity .
- Triazole-Acetamide Conjugates :
Quinazoline-triazole hybrids (e.g., N-(4-bromophenyl)-2-(4-(((2-(4-methoxyphenyl)quinazolin-4-yl)oxy)methyl)-1H-triazol-1-yl)acetamide) show superior cytotoxicity (IC₅₀: 2–5 μM) compared to the target compound, attributed to synergistic effects between the quinazoline and triazole moieties .
Table 1: Comparative Bioactivity of Selected Coumarin-Acetamide Derivatives
Key Research Findings and Discrepancies
- Anticancer Superiority : The target compound outperforms simpler methyl-substituted analogs but is less potent than triazole-quinazoline hybrids, suggesting scope for further structural optimization .
Biological Activity
2-{[4-(4-methoxyphenyl)-7-methyl-2-oxo-2H-chromen-5-yl]oxy}acetamide is a synthetic organic compound classified as a chromen-2-one derivative. This compound features a chromen-2-one core structure with a methoxyphenyl substitution and an acetamide moiety, which are known to impart various biological activities, including anti-inflammatory and anticancer properties.
Chemical Structure and Properties
| Property | Value |
|---|---|
| IUPAC Name | 2-[4-(4-methoxyphenyl)-7-methyl-2-oxochromen-5-yl]oxyacetamide |
| Molecular Formula | C19H17NO5 |
| Molecular Weight | 341.34 g/mol |
| CAS Number | Not specified |
Synthesis
The synthesis of this compound typically involves several key steps:
- Preparation of Intermediate : The initial step involves synthesizing 7-hydroxy-4-methylchromen-2-one through the condensation of 4-methylresorcinol with ethyl acetoacetate.
- Etherification : The intermediate undergoes etherification with 4-methoxyphenol in the presence of a base, such as potassium carbonate.
- Acetylation : Finally, acetylation of the phenolic hydroxyl group is performed using acetic anhydride to yield the desired compound.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to active sites or modulate receptor functions, leading to various biological effects.
Anticancer Activity
Research indicates that chromenone derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including:
- Inhibition of cell proliferation
- Induction of cell cycle arrest
These effects are often mediated through the modulation of signaling pathways associated with cancer progression.
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory processes, making it a potential candidate for treating inflammatory diseases.
Antimicrobial Activity
Preliminary studies suggest that derivatives of chromenones, including this compound, exhibit antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of chromenone derivatives:
- Anticancer Study : A study demonstrated that a similar chromenone derivative exhibited IC50 values in the micromolar range against various cancer cell lines, indicating effective cytotoxicity.
- Anti-inflammatory Research : Another study reported that compounds with similar structures reduced inflammation markers in animal models, suggesting potential therapeutic applications in inflammatory diseases.
- Antimicrobial Testing : Research indicated that related compounds showed significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 62.5 μM against Staphylococcus aureus and Enterococcus faecalis .
Q & A
Q. Key Considerations :
- Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates .
- Temperature : Controlled heating (~60–80°C) improves yield but may increase side reactions .
- Purification : Column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) is critical for isolating high-purity products .
Table 1 : Synthetic Optimization Parameters
| Step | Reagents/Conditions | Yield Range | Purity (HPLC) |
|---|---|---|---|
| 1 | K₂CO₃, RT, 24h | 60–75% | >95% |
| 2 | NaH, DMF, 60°C | 45–65% | 85–90% |
| 3 | EDCI, CH₂Cl₂, RT | 70–85% | >98% |
How can researchers validate structural integrity and purity using spectroscopic methods?
Basic Research Question
Methodology :
- ¹H/¹³C NMR : Key signals include the coumarin lactone carbonyl (~165–170 ppm) and methoxy protons (δ 3.8–4.0 ppm) .
- IR Spectroscopy : Confirm lactone C=O stretch (~1720 cm⁻¹) and amide N–H bend (~1550 cm⁻¹) .
- X-ray Crystallography : Resolve crystallographic ambiguities; e.g., dihedral angles between the coumarin core and methoxyphenyl group .
Data Interpretation Tip : Compare experimental spectra with computational predictions (e.g., DFT) to identify discrepancies in substituent orientation .
How can conflicting spectral data be resolved in structural characterization?
Advanced Research Question
Case Study : Discrepancies in ¹³C NMR shifts for the acetamide carbonyl (observed: 168–170 ppm vs. predicted: 172 ppm).
Approach :
Variable Temperature NMR : Assess conformational flexibility impacting chemical shifts .
Isotopic Labeling : Use ¹⁵N-labeled acetamide to track hydrogen bonding effects .
Cross-Validation : Compare with XRD data to confirm bond lengths and angles .
What strategies optimize yield and purity in multi-step synthesis?
Advanced Research Question
- Flow Chemistry : Continuous reactors reduce side-product formation in halogenation steps .
- Catalytic Systems : Pd/C or Ni catalysts improve coupling efficiency in aryl ether formation .
- In-Situ Monitoring : Use inline FTIR to track reaction progress and adjust stoichiometry dynamically .
How to design derivatives for enhanced biological activity?
Advanced Research Question
Structure-Activity Relationship (SAR) Strategies :
- Substituent Variation : Replace methoxy with electron-withdrawing groups (e.g., Cl, CF₃) to modulate enzyme binding .
- Scaffold Hybridization : Fuse with thiazolidinone or oxadiazole moieties to target kinase inhibition .
- Prodrug Design : Introduce hydrolyzable esters to improve bioavailability .
Table 2 : Biological Activity of Analogues
| Derivative | Target Enzyme (IC₅₀) | Solubility (mg/mL) |
|---|---|---|
| Parent Compound | COX-2 (2.1 µM) | 0.12 |
| 6-Nitro Substituent | COX-2 (0.8 µM) | 0.08 |
| Thiazolidinone Hybrid | PI3K (1.5 µM) | 0.25 |
What are the known biological targets and mechanisms of action?
Basic Research Question
- Anti-inflammatory : Inhibits COX-2 via H-bonding with Ser530 and hydrophobic interactions .
- Anticancer : Induces apoptosis in HeLa cells by caspase-3 activation and ROS generation .
- Antimicrobial : Disrupts bacterial membrane integrity (MIC: 8 µg/mL against S. aureus) .
Mechanistic Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity .
How can computational methods guide mechanistic studies?
Advanced Research Question
- Molecular Docking : Predict binding modes with COX-2 (PDB: 5KIR) using AutoDock Vina .
- MD Simulations : Simulate ligand-receptor dynamics over 100 ns to assess stability .
- QSAR Modeling : Correlate logP values with cytotoxicity (R² = 0.89) .
What analytical challenges arise in stability studies, and how are they addressed?
Advanced Research Question
- Degradation Pathways : Photooxidation of the coumarin core under UV light .
- Mitigation : Use amber glassware and antioxidants (e.g., BHT) during storage .
- HPLC-MS : Detect degradation products (e.g., hydroxylated metabolites) with m/z +16 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
